molecular formula C19H12BrCl2N3O B2813229 1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine CAS No. 338978-58-8

1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B2813229
CAS No.: 338978-58-8
M. Wt: 449.13
InChI Key: YSOVTMQFUATQCF-UHFFFAOYSA-N
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Description

1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by the presence of a bromobenzyl group, a dichlorophenyl group, and an imidazo[4,5-b]pyridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine typically involves multiple steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a dichlorophenyl halide reacts with the imidazo[4,5-b]pyridine core.

    Attachment of the Bromobenzyl Group: This can be done through an etherification reaction, where 4-bromobenzyl alcohol is reacted with the hydroxyl group on the imidazo[4,5-b]pyridine core, typically in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present to alcohols.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazo[4,5-b]pyridines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine
  • 1-[(4-fluorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine
  • 1-[(4-methylbenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine

Uniqueness

1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity and its interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-2-(2,4-dichlorophenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrCl2N3O/c20-13-5-3-12(4-6-13)11-26-25-17-2-1-9-23-18(17)24-19(25)15-8-7-14(21)10-16(15)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOVTMQFUATQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2OCC3=CC=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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